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Compound of Interest

Compound Name: AR-C141990

Cat. No.: B1666081 Get Quote

A Comparative Guide to the Pharmacokinetics of
MCT1 Inhibitors: AR-C141990 in Context
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of various

monocarboxylate transporter 1 (MCT1) inhibitors. While the primary focus is on AR-C141990, a

comprehensive review of publicly available scientific literature reveals a significant gap in in-

vivo pharmacokinetic data for this specific compound. Therefore, this document presents a

detailed comparison based on available data for other prominent MCT1 inhibitors, namely

AZD3965, AR-C155858, and BAY-8002, to offer a valuable contextual understanding for

researchers in the field.

Executive Summary
Inhibition of MCT1 is a promising therapeutic strategy in oncology due to the role of this

transporter in lactate shuttling and tumor metabolism. A thorough understanding of the

pharmacokinetic profiles of MCT1 inhibitors is crucial for their clinical development. This guide

summarizes the available preclinical pharmacokinetic data for key MCT1 inhibitors. Notably,

while extensive data exists for compounds like AZD3965, in-vivo pharmacokinetic parameters

for AR-C141990 are not readily available in the current body of scientific literature. This

comparison, therefore, focuses on established data for other inhibitors to provide a benchmark

for future studies on AR-C141990.
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Comparative Pharmacokinetic Data
The following tables summarize the available in-vitro and in-vivo pharmacokinetic parameters

for several MCT1 inhibitors. It is important to note the absence of in-vivo data for AR-C141990
in the public domain.

Table 1: In-Vitro Potency of MCT1 Inhibitors

Compound Target(s) K_i_ (nM) IC_50_ (nM)
Cell
Line/System

AR-C141990 MCT1
Data Not

Available

Data Not

Available

Data Not

Available

AZD3965 MCT1/MCT2 1.6 (MCT1) - -

AR-C155858 MCT1/MCT2
2.3 (MCT1), <10

(MCT2)
20.2 - 25.0

4T1 breast

cancer cells

BAY-8002 MCT1/MCT2 - 85 DLD-1 cells

SR13800 MCT1 0.5 -
Raji lymphoma

cells

Table 2: Preclinical Pharmacokinetic Parameters of MCT1 Inhibitors in Mice
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Parameter AZD3965 BAY-8002

Dose & Route 100 mg/kg, oral
80 and 160 mg/kg, oral (twice

daily)

C_max_ 47 ± 27 µg/mL Data Not Available

T_max_ 20 minutes Data Not Available

Bioavailability (F) 82.7% Orally bioavailable

Half-life (t_1/2_) ~2.5 hours Data Not Available

Clearance (CL)
Dose-dependent decrease

with increasing dose
Data Not Available

Volume of Distribution (Vd) Large Data Not Available

Key Observations

Rapid absorption, potential for

enterohepatic circulation, and

non-linear pharmacokinetics.

[1]

Significantly prevents tumor

growth in vivo.[2]

Data for AR-C141990, AR-C155858, and SR13800 in a comparable in-vivo model is not

available in the reviewed literature.

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings.

Below are summaries of the experimental protocols used in the pharmacokinetic studies of

AZD3965 and BAY-8002.

Pharmacokinetic Study of AZD3965 in Mice[1]
Animal Model: Female BALB/c mice.

Drug Administration:

Intravenous (IV) injection via the tail vein at doses of 10, 50, and 100 mg/kg.

Oral gavage at a dose of 100 mg/kg.
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The drug was formulated in 20% w/v cyclodextrin in normal saline.

Sample Collection: Blood samples were collected via terminal cardiac puncture at various

time points post-administration.

Analytical Method: Plasma concentrations of AZD3965 were determined using Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS). AR-C155858 was used as

an internal standard.[1]

Pharmacokinetic Analysis: Parameters were determined by compartmental and non-

compartmental analyses.

In-Vivo Efficacy and Pharmacokinetic Outline for BAY-
8002 in Mice[1]

Animal Model: Raji tumor-bearing mice.

Drug Administration: Oral administration twice daily at doses of 80 and 160 mg/kg.

Pharmacokinetic Sampling: Heparinized plasma was collected from 3 animals per time point

at 1, 3, 6, and 24 hours after the last oral administration.

Analytical Method: Plasma samples were precipitated with acetonitrile and analyzed via

LC/MS/MS.

Pharmacokinetic Simulation: Bidaily concentration-time profiles were simulated using

nonparametric superpositioning.

Signaling Pathway and Experimental Workflow
The primary mechanism of action for these inhibitors is the blockade of lactate transport via

MCT1. This disrupts the metabolic symbiosis within the tumor microenvironment, leading to

intracellular acidification and inhibition of glycolysis in cancer cells.
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Mechanism of MCT1 Inhibition
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Caption: Simplified signaling pathway of MCT1 inhibition leading to tumor cell growth arrest.
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General Preclinical Pharmacokinetic Workflow for MCT1 Inhibitors
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Caption: A typical experimental workflow for a preclinical pharmacokinetic study of an MCT1

inhibitor.

Conclusion
The development of potent and selective MCT1 inhibitors holds significant promise for cancer

therapy. While compounds like AZD3965 have well-characterized pharmacokinetic profiles, a

notable information gap exists for others, including AR-C141990. The data and protocols

presented in this guide for analogous compounds provide a valuable framework for

researchers and drug development professionals. Future studies elucidating the in-vivo

pharmacokinetic properties of AR-C141990 will be critical for its continued evaluation and

potential clinical translation. This guide will be updated as new information becomes publicly

available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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